3-(Bicyclo[1.1.1]pentan-1-yl)aniline
Overview
Description
“3-(Bicyclo[1.1.1]pentan-1-yl)aniline” is a compound that features a bicyclo[1.1.1]pentane (BCP) core . BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .
Synthesis Analysis
BCPs can be synthesized and functionalized through a variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization . The synthesis of BCPs still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate .Chemical Reactions Analysis
BCPs can undergo ring-opening reactions with anions, radicals, and cations, with the former two delivering BCP products . Alkylation is presumably retarded by the decreased nucleophilicity of the alkoxide from the electron-withdrawing effect and steric demand of the BCP moiety .Physical and Chemical Properties Analysis
BCPs have the ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridized carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” . Multiple research groups have documented the increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .Scientific Research Applications
Chemical Synthesis and Modification
Research indicates that 3-(Bicyclo[1.1.1]pentan-1-yl)aniline and its derivatives are pivotal in the realm of chemical synthesis. These compounds are integral in the formation of complex molecules due to their unique structural features. For instance, the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane is a critical step in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, simplifying the synthesis of important building blocks (Hughes et al., 2019). Additionally, the radical-based synthesis of N,C-Difunctionalized Bicyclo[1.1.1]pentanes has been highlighted, showcasing a facile synthesis pathway for aniline-like isosteres, vital in pharmaceutical industries (Pickford et al., 2021).
Bioisostere Utilization in Drug Design
The compound and its variants are recognized for their role as bioisosteres, replacing traditional components in drug design to improve metabolic stability and other physicochemical properties. The substitution of certain phenyl rings with the bicyclo[1.1.1]pentane motif, for instance, has led to significant improvements in passive permeability and aqueous solubility, translating into enhanced oral absorption characteristics in drug candidates (Stepan et al., 2012). This showcases the compound's critical role in refining the biopharmaceutical properties of potential drugs.
Enantioselective Synthesis
The enantioselective synthesis of compounds involving this compound is a significant area of study, highlighting the compound's role in creating chiral centers. This is particularly important in the pharmaceutical industry, where the chirality of drug molecules can significantly influence drug efficacy and safety. The research demonstrates a direct stereoselective synthesis of α-chiral allylic compounds involving [1.1.1]propellane, underscoring the compound's versatility and utility in creating structurally diverse libraries of chiral derivatives (Yu et al., 2020).
Exploration in High Energy Density Materials
Polynitrobicyclo[1.1.1]pentanes, a derivative of the compound, have been explored as high energy density materials (HEDMs). Their unique structural features and the incorporation of nitro groups contribute to high heat of formation, density, and detonation characteristics, making them potential candidates for defense applications (Ghule et al., 2011).
Future Directions
The field of BCPs is evolving, with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The capacity of bridge substitution on BCP derivatives to provide patent-free, novel vectors for substituent disposition in drug discovery and materials science may prove to be transformational in the coming years .
Mechanism of Action
Target of Action
The primary targets of 3-(Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in various fields such as materials science and drug discovery . They have emerged as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The mode of action of 3-(Bicyclo[11The bcp motif in general adds three-dimensional character and saturation to compounds . This could potentially alter the interaction of the compound with its targets, leading to changes in the biological response.
Biochemical Pathways
The specific biochemical pathways affected by 3-(Bicyclo[11It’s known that bcp derivatives have been used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and components of metal–organic frameworks . These applications suggest that the compound could interact with a variety of biochemical pathways.
Pharmacokinetics
The ADME properties of 3-(Bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as is the case with bcp derivatives, has been found to make a lead oral drug compound “more developable” . This suggests that the compound could have favorable ADME properties, potentially improving its bioavailability.
Result of Action
The specific molecular and cellular effects of 3-(Bicyclo[11The use of bcp derivatives in drug discovery suggests that they could have significant effects on cellular function .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Bicyclo[11The diverse applications of bcp derivatives suggest that they could be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
3-(Bicyclo[1.1.1]pentan-1-yl)aniline plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The rigid structure of the bicyclo[1.1.1]pentane moiety allows for specific binding interactions with enzymes, potentially inhibiting or activating their activity. For instance, it has been observed that this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and thereby affecting the metabolism of other compounds . Additionally, this compound can bind to certain protein receptors, modulating their signaling pathways and altering cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the bicyclo[1.1.1]pentane moiety, resulting in the formation of degradation products that may have different biological activities. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with key metabolic enzymes and the accumulation of toxic metabolites. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted . This compound can also influence metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in changes in the levels of metabolites and overall energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by organic cation transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, allowing it to reach various tissues and exert its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the presence of targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and modulate gene expression, while in the mitochondria, it can influence energy production and metabolic processes.
Properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPLUPVFDWPXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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